8-Azidoadenosine

Vue d'ensemble

Description

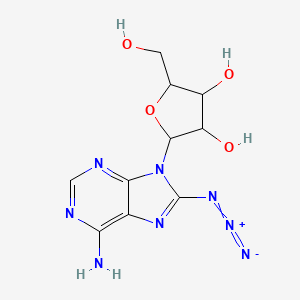

8-Azidoadenosine, also known as this compound, is a useful research compound. Its molecular formula is C10H12N8O4 and its molecular weight is 308.25 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 111700. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Photoaffinity Labeling

Mechanism and Importance:

8-Azidoadenosine can be used as a photoaffinity probe to study protein interactions and enzyme mechanisms. Upon UV irradiation, it generates reactive intermediates that can covalently bond to nearby biomolecules, allowing researchers to identify binding sites and interactions within complex biological systems.

Key Findings:

- A study demonstrated that upon photolysis, this compound produces a singlet nitrene which quickly tautomerizes to form a stable closed adenosine diazaquinodimethane. This intermediate is crucial for effective photolabeling as it reacts with nucleophiles such as amines and thiols .

- The compound has been utilized to label specific sites in proteins like the sarcoplasmic reticulum Ca-ATPase, revealing critical amino acid residues involved in its catalytic activity .

| Application | Details |

|---|---|

| Protein Labeling | Covalent attachment to proteins for identification of binding sites |

| Enzyme Mechanism Studies | Understanding catalytic sites and mechanisms in enzymes |

| Drug Target Identification | Identifying potential drug targets through covalent modification |

Enzyme Inhibition

Role in Biochemical Pathways:

this compound acts as an inhibitor for various enzymes by mimicking natural substrates. Its ability to form stable complexes with enzymes makes it a valuable tool in studying enzyme kinetics and mechanisms.

Case Studies:

- Inhibitory effects on adenosine kinase have been documented, where this compound analogs effectively reduced enzyme activity, facilitating the study of nucleotide metabolism .

- The compound has also been shown to trap P-glycoprotein (Pgp), an ATP-dependent drug efflux pump associated with multidrug resistance in cancer cells. This trapping occurs even without ATP hydrolysis, suggesting its potential as a therapeutic target .

| Enzyme | Inhibition Mechanism |

|---|---|

| Adenosine Kinase | Competitive inhibition mimicking natural substrates |

| P-Glycoprotein | Covalent trapping in transition state conformation |

Cancer Research

Therapeutic Potential:

Research indicates that this compound exhibits anti-proliferative effects on cancer cell lines, particularly those related to thyroid cancer. Its mechanism involves inhibition of cellular pathways critical for cancer cell survival.

Findings:

- In thyroid cancer cell lines, this compound demonstrated significant inhibition of proliferation at low concentrations (1–2 μmol/L), highlighting its potential as a therapeutic agent .

- The compound's role in inhibiting ADAR (Adenosine Deaminase Acting on RNA) has been explored, suggesting its utility in modifying RNA editing processes relevant to cancer biology .

| Cancer Type | Effect of this compound |

|---|---|

| Thyroid Cancer | Significant reduction in cell proliferation |

| Leukemia | Potential ADAR inhibition leading to altered RNA editing |

Synthesis and Characterization

Chemical Properties:

The synthesis of this compound involves straightforward chemical procedures that yield high-specificity products suitable for biochemical applications. The incorporation of radiolabels further enhances its utility in tracking interactions within biological systems .

Analyse Des Réactions Chimiques

Reaction with Thiols

8-Azidoadenosine reacts with thiols at room temperature in dilute solutions, leading to the formation of corresponding 8-aminoadenosine derivatives . This reaction is base-catalyzed and notably accelerated when dithiols such as dithiothreitol are employed .

Click Chemistry Reactions

Strain-promoted azide-alkyne cycloaddition (SPAAC) with cyclooctynes is another type of click reaction that this compound can undergo . The reactivity of this compound in SPAAC reactions varies depending on the cyclooctyne used . For instance, its reaction with fused cyclopropyl cyclooctyne proceeds quantitatively in aqueous acetonitrile .

Photoaffinity Labeling

This compound and its derivatives, such as 8-azido-ATP and 8-azido-ADP, have been utilized as photoaffinity labels for studying ATP-binding sites in various enzymes . Upon photoactivation, these compounds can form covalent bonds with the amino acid residues in the binding site, allowing for the identification and characterization of these sites .

Hydrolysis

The hydrolysis of this compound triphosphate (8-azido-ATP) has been explored to elucidate the mechanisms of various enzymes, such as P-glycoprotein . By studying the reaction intermediates formed during ATP hydrolysis, researchers can gain insights into the different steps of the enzymatic reaction .

Propriétés

IUPAC Name |

2-(6-amino-8-azidopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N8O4/c11-7-4-8(14-2-13-7)18(10(15-4)16-17-12)9-6(21)5(20)3(1-19)22-9/h2-3,5-6,9,19-21H,1H2,(H2,11,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYJLJOJCMUFWDY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C(=N2)N=[N+]=[N-])C3C(C(C(O3)CO)O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N8O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30935891 | |

| Record name | 8-Azido-9-pentofuranosyl-9H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30935891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15830-80-5 | |

| Record name | NSC111700 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=111700 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 8-Azido-9-pentofuranosyl-9H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30935891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.